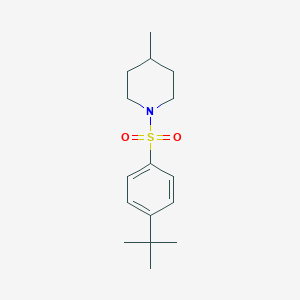![molecular formula C18H23Cl2N3O2 B241656 Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate, also known as EDCQ or Ethyl 7,8-dichloro-1,4-dihydroquinoline-3-carboxylate, is a chemical compound that has been extensively studied for its potential therapeutic applications. EDCQ belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate is not fully understood. However, it has been suggested that Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to inhibit the growth of various cancer cell lines in vitro and to induce apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Moreover, it has been extensively studied for its potential therapeutic applications, which makes it a potential candidate for further research. However, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate also has some limitations for lab experiments. It is a highly reactive compound and can be toxic if not handled properly. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological activities.
Zukünftige Richtungen
There are several future directions for research on Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate. One potential direction is to further elucidate its mechanism of action. This could be done by studying the effects of Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate on various signaling pathways and enzymes involved in the inflammatory response. Another potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further research could be done to investigate its potential as an anti-tumor and anti-bacterial agent. Finally, the development of novel Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate derivatives with improved biological activities could also be a potential future direction for research.
Synthesemethoden
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate can be synthesized by reacting 7,8-dichloro-1,4-dihydroquinoline-3-carboxylic acid with diethylamine and ethyl chloroformate. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified by various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to possess anti-tumor properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro. Moreover, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to possess anti-bacterial properties, which makes it a potential candidate for the treatment of various bacterial infections.
Eigenschaften
Produktname |
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate |
|---|---|
Molekularformel |
C18H23Cl2N3O2 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
ethyl 7,8-dichloro-4-[2-(diethylamino)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C18H23Cl2N3O2/c1-4-23(5-2)10-9-21-16-12-7-8-14(19)15(20)17(12)22-11-13(16)18(24)25-6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
OROGFCHNNLCUAV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl |
Kanonische SMILES |
CCN(CC)CCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)






![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)

